Synthesis Yield: Ortho‑CF₃ Benzyl Azide Achieves 87% Isolated Yield vs. 95.5% for Benzyl Azide
The ortho‑trifluoromethyl substituent modestly reduces isolated yield compared to unsubstituted benzyl azide. Specifically, 2‑(trifluoromethyl)benzyl azide was synthesized from the corresponding benzyl bromide with 87% isolated yield [1], whereas unsubstituted benzyl azide has been reported with yields up to 95.5% under optimized conditions [2]. The 8.5% yield difference is attributable to the electron‑withdrawing and steric effects of the ortho‑CF₃ group, which slightly deactivates the benzyl halide toward nucleophilic substitution. This quantitative yield benchmark is critical for planning multi‑step syntheses and assessing process economics.
| Evidence Dimension | Isolated yield in azide synthesis from benzyl bromide |
|---|---|
| Target Compound Data | 87% (526 mg from 717 mg, 3.0 mmol) |
| Comparator Or Baseline | Benzyl azide: 95.5% (patent CN107141235) |
| Quantified Difference | −8.5 percentage points |
| Conditions | SN2 reaction with sodium azide in DMSO (or analogous conditions) |
Why This Matters
The 87% yield provides a realistic expectation for scale‑up, enabling accurate cost and material planning compared to simpler benzyl azides.
- [1] M. Kvasnica et al. Trapping of Azidocarbenium Ion: A Unique Route for Azide Synthesis. Org. Lett. 2014, 16, 18, 4822–4825. DOI: 10.1021/ol5008235. View Source
- [2] CN107141235. A kind of method and medicine of synthesizing benzyl azide under blue light excitation. Yield: 95.5%. View Source
